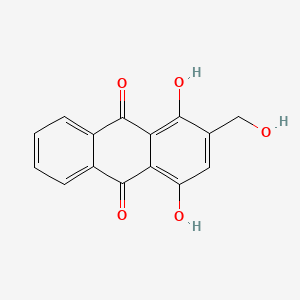

1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione

Description

Properties

IUPAC Name |

1,4-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-5,16-18H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWUNQIVFSTASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043551 | |

| Record name | 1,4-Dihydroxy-2-(hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22296-59-9 | |

| Record name | 1,4-Dihydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22296-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-2-(hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the hydroxylation of anthraquinone derivatives. The reaction typically requires strong oxidizing agents and specific catalysts to achieve the desired hydroxylation at the 1,4-positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using anthraquinone as the starting material. The process may include steps such as methylation, oxidation, and dimerization to produce the final product. These reactions are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted anthraquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals .

Scientific Research Applications

Chemical Properties and Structure

1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione has the molecular formula and a molecular weight of 270.24 g/mol. Its structure features two hydroxyl groups and a hydroxymethyl group attached to the anthracene backbone, contributing to its biological activity and photochemical properties.

Anticancer Activity

Research has indicated that anthraquinones exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives of anthraquinones have shown significant inhibition of human lung cancer cell lines (A-549) with IC50 values as low as 4.56 μM . The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that its mechanism may involve the disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione has been studied for its potential in treating inflammatory diseases. Its ability to modulate immune responses makes it a candidate for further research in autoimmune disorders .

Photodynamic Therapy (PDT)

Recent studies have highlighted the role of this compound in photodynamic therapy (PDT), where it acts as a photosensitizer. Upon illumination, it generates singlet oxygen (), which can effectively target tumor cells . This property is particularly valuable in developing non-invasive cancer treatments.

Dyes and Pigments

Due to its vibrant color properties, 1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione is utilized in dyeing processes and as a pigment in various materials. Its stability under light exposure makes it suitable for applications in textiles and coatings.

Organic Electronics

The compound's electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport enhances device efficiency .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.

Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells.

DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Anthraquinones

| Compound Name | Substituents | Core Structure | Key Functional Groups |

|---|---|---|---|

| 1,4-Dihydroxy-2-(hydroxymethyl)-anthracene-9,10-dione | 1-OH, 4-OH, 2-CH2OH | Anthracene-9,10-dione | Hydroxyl, hydroxymethyl |

| Shikonin | 1-OH, 4-OH, 2-CH2CH(CH3)2 (isoprenyl chain) | Naphthoquinone | Hydroxyl, alkyl chain |

| Mitoxantrone | 1,4-di[(2-hydroxyethyl)amino]-5,8-dihydroxy | Anthracene-9,10-dione | Aminoethyl, hydroxyl |

| Emodin | 1,3,8-trihydroxy-6-methyl | Anthracene-9,10-dione | Hydroxyl, methyl |

| 1,4-Diaminoanthracene-9,10-dione | 1,4-NH2 | Anthracene-9,10-dione | Amino groups |

Key Observations:

In contrast, mitoxantrone’s bis-aminoethyl side chains facilitate DNA intercalation and topoisomerase-II inhibition, contributing to its broad-spectrum cytotoxicity but also higher systemic toxicity .

Biological Activity :

- Anticancer Activity :

- The target compound’s analogs (e.g., 4b/4b′) exhibit IC50 values of 6.22 µM against cervical (HeLa) and pancreatic cancer cells, with 28.14 µM against normal mammary epithelial cells (MCF-10A), indicating >4.5-fold selectivity for cancer cells .

- Shikonin derivatives, while potent (IC50 ~1–5 µM), show significant toxicity to normal cells due to their alkyl side chains, limiting therapeutic utility .

- Mitoxantrone, a clinical anthraquinone, has IC50 values of 1.1–13.0 µg/mL against MCF-7 and HepG2 cells but causes dose-limiting cardiotoxicity .

Mechanistic Differences: The hydroxymethyl group in the target compound may modulate redox cycling, reducing reactive oxygen species (ROS)-mediated damage to normal cells compared to shikonin, which induces ROS-dependent apoptosis .

Key Findings:

- The target compound’s one-pot synthesis under mild conditions (methanol, 50°C) offers higher yields (~70–85%) compared to shikonin analogs requiring complex alkylation steps .

- Its hydroxymethyl group demonstrates lower metabolic liability than shikonin’s isoprenyl chain, which undergoes rapid hepatic oxidation .

Selectivity and Therapeutic Potential

Table 3: Selectivity Indices (SI) in Cancer vs. Normal Cells

| Compound | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | SI (Normal/Cancer) |

|---|---|---|---|

| 1,4-Dihydroxy-2-(hydroxymethyl)-anthracene-9,10-dione (4b/4b′) | 6.22 (HeLa) | 28.14 (MCF-10A) | 4.5 |

| Shikonin | 1.2 (HeLa) | 3.8 (MCF-10A) | 3.2 |

| Mitoxantrone | 0.8 (MCF-7) | 2.5 (HUVEC) | 3.1 |

Biological Activity

1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione, commonly referred to as DHAQ, is a member of the anthraquinone family known for its diverse biological activities. This article provides a detailed overview of its biological activity based on recent research findings, including case studies and data tables.

Overview of Anthraquinones

Anthraquinones are a class of aromatic compounds characterized by a three-ring structure with two ketone groups. They are widely studied for their medicinal properties, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. DHAQ specifically has garnered attention for its potential therapeutic applications.

Anticancer Properties

DHAQ has been investigated for its antitumor activity . Research indicates that DHAQ derivatives exhibit cytotoxic effects on various cancer cell lines. A study showed that 2-(1-aryl-1-hydroxymethyl)-DHAQ derivatives demonstrated stronger cytotoxicity compared to other analogs, suggesting that the aryl group enhances bioreductive activation leading to cell death .

Table 1: Cytotoxicity of DHAQ Derivatives

| Compound | Cell Line | ED50 (mg/mL) | T/C (%) |

|---|---|---|---|

| 2-(1-hydroxy-1-(4-propylphenyl)-methyl)-ATO | MCF-7 | 10.2 | 218 |

| 2-(1-phenyl-1-hydroxymethyl)-DHAQ | HCT116 | 0.06 | - |

| 2-(1-naphthyl-1-hydroxymethyl)-DHAQ | NCI-N87 | 0.15 - 0.19 | - |

The presence of hydroxymethyl and aryl substituents significantly influences the compound's activity against tumor cells.

Antimicrobial Activity

DHAQ also exhibits antimicrobial properties . Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that DHAQ derivatives can inhibit the growth of pathogenic bacteria at varying concentrations .

Table 2: Antimicrobial Activity of DHAQ Derivatives

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| DHAQ | E. coli | 8.33 |

| DHAQ | S. aureus | 5.64 |

| DHAQ | C. albicans | 16.69 |

The minimum inhibitory concentration (MIC) values indicate that DHAQ is effective in inhibiting the growth of these microorganisms.

The mechanisms through which DHAQ exerts its biological effects are multifaceted:

- Induction of Apoptosis : DHAQ has been shown to activate mitochondrial pathways leading to apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as caspase-3 and caspase-9 .

- Cell Cycle Arrest : Studies have indicated that DHAQ can induce cell cycle arrest at various phases, particularly the S-phase, thereby inhibiting further cell proliferation .

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Case Studies

A notable case study involved the application of DHAQ in treating human gastric cancer cell lines (AGS and NCI-N87). The study found that AGS cells were particularly sensitive to DHAQ treatment, with an IC50 value lower than 0.07 mM . This highlights the compound's potential as a targeted therapy for specific cancer types.

Q & A

Q. What are the standard synthetic routes for 1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione?

A common approach involves functionalizing the anthracene core through sequential steps such as oxidation, hydroxylation, and hydroxymethylation. For example, anthracene is first oxidized to 9,10-anthraquinone, followed by regioselective hydroxylation at positions 1 and 4 using acidic or enzymatic conditions. The hydroxymethyl group at position 2 is introduced via Friedel-Crafts alkylation or nucleophilic substitution under controlled pH . Purification often employs column chromatography (petroleum ether/ethyl acetate gradients) to isolate intermediates, with yields optimized by adjusting reaction time and catalyst loading .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray diffraction reveals a nearly planar anthracene core (maximum deviation: 0.161 Å), with hydroxyl and hydroxymethyl groups adopting equatorial positions. π-π stacking interactions (centroid distance: 3.883 Å) and weak C–H···O hydrogen bonds stabilize the crystal lattice. Acetate protecting groups, if present, reside on the same side of the ring plane, influencing supramolecular assembly . IR and NMR spectroscopy further confirm functional groups: O–H stretches (3200–3500 cm⁻¹), carbonyl vibrations (1670 cm⁻¹), and aromatic proton splitting patterns (δ 7.2–8.5 ppm) .

Q. What spectroscopic techniques are critical for purity assessment?

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 241.05 for C14H8O4). UV-Vis spectra show absorption maxima at 254 nm (π→π* transitions) and 480 nm (quinone charge transfer). Purity ≥95% is confirmed via HPLC (C18 column, methanol/water mobile phase) with retention time matching authenticated standards .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the regioselectivity of hydroxylation?

Polar aprotic solvents (e.g., DMF) favor hydroxylation at position 1 due to stabilization of the transition state through hydrogen bonding, while nonpolar solvents (e.g., toluene) shift selectivity to position 4 via steric effects. Elevated temperatures (>80°C) accelerate side reactions (e.g., over-oxidation), reducing yields by 15–20% . Kinetic studies using differential scanning calorimetry (DSC) can optimize these parameters.

Q. What contradictions exist in reported crystallographic data for derivatives of this compound?

Discrepancies arise in anthracene ring planarity: some studies report deviations ≤0.1 Å, while others note distortions up to 0.3 Å due to steric clashes with bulky substituents (e.g., tosyl groups). These variations impact supramolecular interactions, as evidenced by differences in π-stacking distances (3.8–4.2 Å) . Researchers should compare multiple datasets and apply density functional theory (DFT) to reconcile structural models.

Q. How can conflicting biological activity data be resolved?

Inconsistent antimicrobial results (e.g., MIC values ranging from 8–64 µg/mL) may stem from assay variability (broth microdilution vs. agar diffusion) or impurities in test samples. Standardizing protocols (CLSI guidelines) and using LC-MS to verify compound integrity (≥98% purity) are critical. Additionally, molecular docking studies can identify structure-activity relationships, such as the role of the hydroxymethyl group in disrupting bacterial membrane proteins .

Q. What methodologies address low yields in large-scale synthesis?

Batch processes often suffer from poor mixing and heat transfer, reducing yields to 40–50%. Continuous flow reactors improve mass transfer, increasing yields to 75% by maintaining precise temperature control (ΔT ±2°C) and residence time (10–15 min). Catalytic systems (e.g., Fe³⁺/H2O2) further enhance efficiency by reducing side-product formation .

Methodological Notes

- Synthetic Optimization : Use design of experiments (DoE) to evaluate the impact of pH, solvent, and catalyst ratios on yield .

- Data Validation : Cross-reference crystallographic data with computational models (e.g., Mercury Software) to resolve structural ambiguities .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.